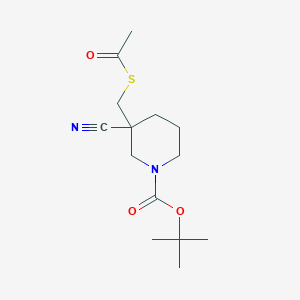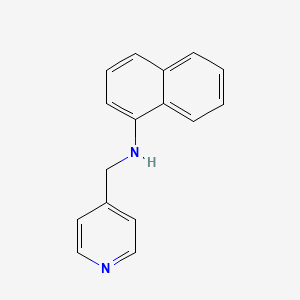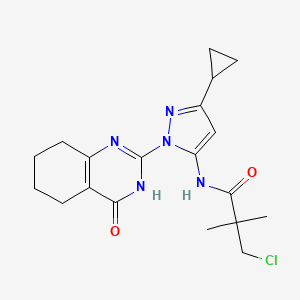
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic compound with the molecular formula C9H20O2S It is characterized by the presence of an ethoxyethylsulfanyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be achieved through several methods. One common approach involves the reaction of 2,2-diethoxyethanol with a suitable thiol compound under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces a leaving group on the ethoxyethyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted ethoxyethyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The ethoxyethylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the chemical environment. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its behavior in different contexts.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethoxypropane: Similar in structure but lacks the sulfanyl group, making it less versatile in sulfur-related reactions.
2,2-Dimethoxypropane: Another related compound, often used as a dehydrating agent in organic synthesis.
2-(2,2-Dimethoxyethylsulfanyl)propane: A close analog with methoxy groups instead of ethoxy groups, which may exhibit different reactivity and solubility properties.
Uniqueness
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is unique due to the presence of both ethoxy and sulfanyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQIOJCGMZEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)



![Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate](/img/structure/B2376794.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)


![2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2376798.png)
![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2376802.png)
![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)
